5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
The compound 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic molecule that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multi-step organic reactions. One common synthetic route starts with the nitration of vanillin to produce 5-nitrovanillin . This intermediate is then subjected to a series of condensation and cyclization reactions to form the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group will produce an amine.
Scientific Research Applications
5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
5-nitrovanillin: Shares the nitro and methoxy groups but lacks the pyrido[2,3-d]pyrimidine core.
3,4-dimethoxy-5-nitrobenzaldehyde: Similar in structure but with different functional groups and reactivity.
Uniqueness
The uniqueness of 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione lies in its combination of functional groups and the pyrido[2,3-d]pyrimidine core, which provides a versatile platform for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C16H16N4O7 |
---|---|
Molecular Weight |
376.32 g/mol |
IUPAC Name |
5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C16H16N4O7/c1-18-14-12(15(23)19(2)16(18)24)8(6-11(21)17-14)7-4-9(20(25)26)13(22)10(5-7)27-3/h4-5,8,22H,6H2,1-3H3,(H,17,21) |
InChI Key |
JRLJQUOEOXGODF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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